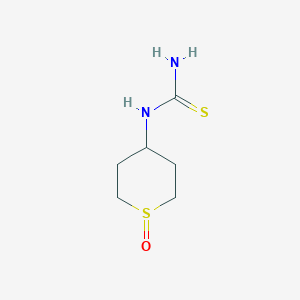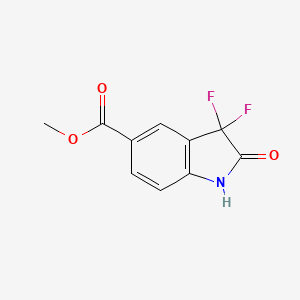
Ethylenediamine succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane-1,2-diaminesuccinate is a chemical compound that consists of ethane-1,2-diamine and succinic acid. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which allows it to participate in a variety of chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethane-1,2-diaminesuccinate can be synthesized through the reaction of ethane-1,2-diamine with succinic acid. The reaction typically involves mixing the two reactants in a suitable solvent, such as water or ethanol, and heating the mixture to facilitate the formation of the desired product. The reaction conditions, including temperature and pH, can be optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of ethane-1,2-diaminesuccinate may involve more advanced techniques, such as continuous flow reactors and automated systems. These methods allow for precise control over reaction parameters and can lead to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-diaminesuccinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert ethane-1,2-diaminesuccinate into other amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of ethane-1,2-diaminesuccinate include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases. The reaction conditions, such as temperature, pressure, and solvent, are chosen based on the desired outcome and the specific reaction being performed.
Major Products Formed
The major products formed from the reactions of ethane-1,2-diaminesuccinate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different amine oxides, while reduction reactions can produce various amine derivatives.
Scientific Research Applications
Ethane-1,2-diaminesuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: Ethane-1,2-diaminesuccinate is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which ethane-1,2-diaminesuccinate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, influencing their activity and function. The exact mechanism of action depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Ethane-1,2-diaminesuccinate can be compared to other similar compounds, such as:
Ethylenediamine: A related compound with similar chemical properties but different applications.
Succinic acid: Another related compound that shares some structural features with ethane-1,2-diaminesuccinate.
1,2-Diaminopropane: A compound with a similar amine structure but different reactivity and applications.
Ethane-1,2-diaminesuccinate is unique in its combination of ethane-1,2-diamine and succinic acid, which gives it distinct properties and makes it suitable for a wide range of applications.
Properties
CAS No. |
57213-61-3 |
|---|---|
Molecular Formula |
C6H14N2O4 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
butanedioic acid;ethane-1,2-diamine |
InChI |
InChI=1S/C4H6O4.C2H8N2/c5-3(6)1-2-4(7)8;3-1-2-4/h1-2H2,(H,5,6)(H,7,8);1-4H2 |
InChI Key |
QQIRJGBXQREIFL-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)O.C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B13022853.png)





![Thiazolo[4,5-d]pyrimidin-7-amine, 2-(methylthio)-](/img/structure/B13022891.png)
![7-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13022893.png)
![methyl 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetate](/img/structure/B13022896.png)
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B13022897.png)

![7-Chloro-4-iodothieno[2,3-c]pyridine](/img/structure/B13022901.png)

![2-[3-(Carboxymethyl)bicyclo[1.1.1]pentan-1-yl]aceticacid](/img/structure/B13022912.png)
